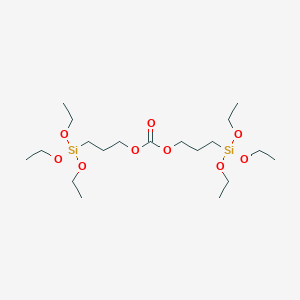
Bis(3-triethoxysilylpropyl)carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-triethoxysilylpropyl)carbonate is a useful research compound. Its molecular formula is C19H42O9Si2 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coatings and Inks
Bis(3-triethoxysilylpropyl)carbonate is widely utilized in the formulation of protective coatings and inks. Its silane groups promote adhesion to substrates such as metals, glass, and ceramics, enhancing durability and resistance to environmental factors.
- Key Benefits:
- Improved adhesion to diverse surfaces.
- Enhanced weather resistance.
- Increased mechanical strength of coatings.
Adhesives and Sealants
In the adhesive industry, this compound serves as a coupling agent that improves the bonding strength between organic polymers and inorganic fillers. It is particularly effective in silicone-based adhesives, where it enhances flexibility and thermal stability.
- Applications:
- Construction adhesives.
- Automotive sealants.
- Electronics encapsulation.
Composite Materials
The incorporation of this compound in composite materials significantly improves their mechanical properties. It acts as a silane coupling agent that promotes interfacial adhesion between hydrophobic polymer matrices and hydrophilic fillers like silica or glass fibers.
- Case Study:
Environmental Applications
Recent studies have highlighted the potential for this compound in sustainable chemistry applications, particularly in carbon dioxide (CO2) capture technologies. The compound has been explored as a substrate for synthesizing cyclic carbonates from CO2, showcasing its versatility beyond traditional uses .
- Sustainable Synthesis:
Summary of Applications
特性
分子式 |
C19H42O9Si2 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
bis(3-triethoxysilylpropyl) carbonate |
InChI |
InChI=1S/C19H42O9Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21-19(20)22-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3 |
InChIキー |
FLTFEYJWADLDPM-UHFFFAOYSA-N |
SMILES |
CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
正規SMILES |
CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















